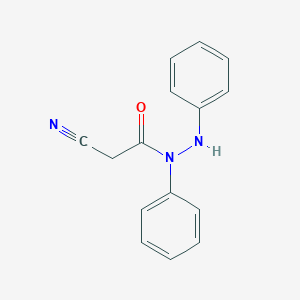
2-cyano-N,N'-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N,N’-diphenylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N,N’-diphenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with benzaldehyde derivatives. One common method is the condensation reaction between cyanoacetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-cyano-N,N’-diphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N,N’-diphenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-cyano-N,N’-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N,N’-diphenylacetohydrazide involves its interaction with specific molecular targets. The cyano group and phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N,N’-diphenylacetohydrazide
- 2-cyano-N-(2-pyridyl)acetamide
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-N,N’-diphenylacetohydrazide is unique due to its specific structural features, including the presence of two phenyl groups and a cyano group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
106839-93-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-cyano-N,N'-diphenylacetohydrazide |
InChI |
InChI=1S/C15H13N3O/c16-12-11-15(19)18(14-9-5-2-6-10-14)17-13-7-3-1-4-8-13/h1-10,17H,11H2 |
InChI Key |
DRSHSEVEHNBEPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















